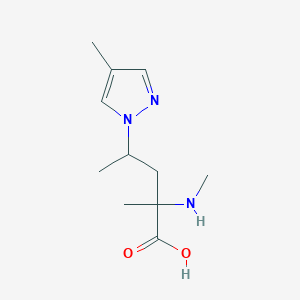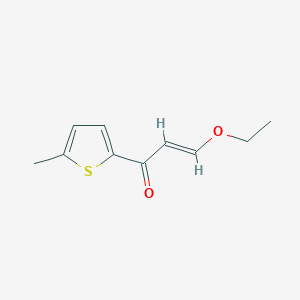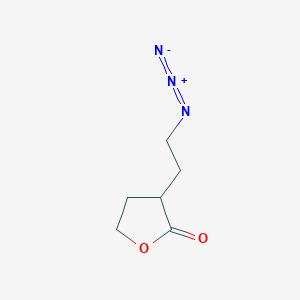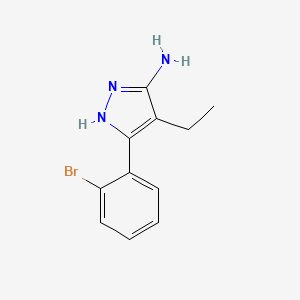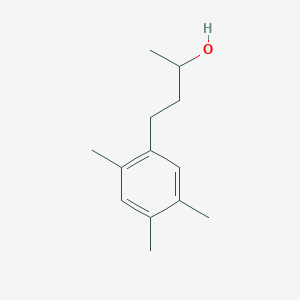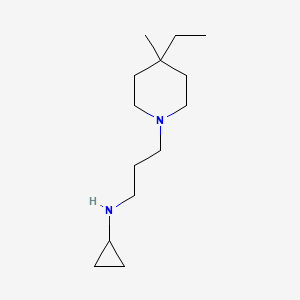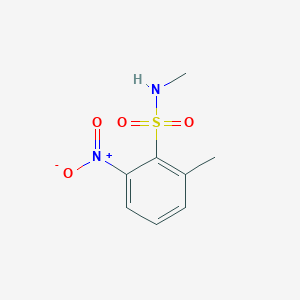
1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
The synthesis of 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with ethylenediamine to form the imidazole ring, followed by subsequent functionalization to introduce the amine group. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups on the imidazole ring are replaced with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole amines .
Wissenschaftliche Forschungsanwendungen
1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride can be compared with other imidazole derivatives such as:
2-(4,5-dihydro-1H-imidazol-2-yl)phenol: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.
1-benzoyl-4,5-dihydro-1H-imidazol-2-yl derivatives: These compounds have additional benzoyl groups, which can enhance their biological activity and specificity.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H19Cl2N3 |
|---|---|
Molekulargewicht |
240.17 g/mol |
IUPAC-Name |
1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H17N3.2ClH/c10-9(4-2-1-3-5-9)8-11-6-7-12-8;;/h1-7,10H2,(H,11,12);2*1H |
InChI-Schlüssel |
KLBWIJQODKJXKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=NCCN2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid](/img/structure/B13631330.png)
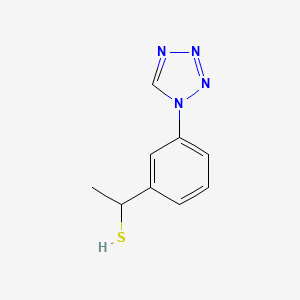
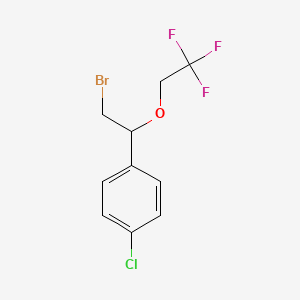
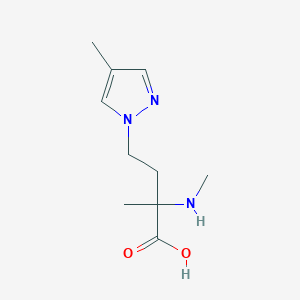
![7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13631354.png)
